Temporin-GH
Description
Properties
bioactivity |
Antibacterial |
|---|---|
sequence |
FLPLLFGAISHLL |
Origin of Product |
United States |
Ii. Molecular Architecture and Structural Biology of Temporin Gh
Primary Sequence Features and Isoform Variations (e.g., Temporin-GHa, GHb, GHc, GHd)
Temporin-GH exists as several isoforms, primarily GHa, GHb, GHc, and GHd, which were identified through the analysis of cDNA from Hylarana guentheri. researchgate.net These isoforms share a high degree of sequence similarity, differing by only a few amino acid residues. A key feature of these 13-amino-acid peptides is the presence of histidine as a basic residue, which is less common in the temporin family compared to lysine (B10760008) or arginine. nih.gov Like other temporins, they possess a high content of hydrophobic amino acids and are C-terminally amidated, a post-translational modification crucial for their activity. mdpi.comnih.gov
The primary sequences of the main this compound isoforms are detailed below.
| Isoform | Amino Acid Sequence | Net Charge (at pH 7) |
|---|---|---|
| Temporin-GHa | FFHHILRGVIGVHa | +1 |
| Temporin-GHb | FFHHILRGVVGVHa | +1 |
| Temporin-GHc | FLHHILRGVIGVHa | +1 |
| Temporin-GHd | FVHHILHGIVGVHa | +1 |
Note: 'a' at the C-terminus indicates amidation.
Secondary and Tertiary Structure Elucidation
The biological function of this compound peptides is intrinsically linked to their three-dimensional structure, which is highly dependent on the surrounding environment.
In aqueous solutions, such as a buffer at neutral pH, Temporin-GHc and GHd exist in a disordered, random coil conformation. frontiersin.orgnih.gov However, upon encountering a membrane-like environment, they undergo a significant conformational change. Studies using circular dichroism (CD) spectroscopy have shown that in the presence of membrane mimetics like sodium dodecyl sulfate (B86663) (SDS) micelles or trifluoroethanol (TFE), these peptides fold into a distinct α-helical structure. nih.govfrontiersin.orgnih.gov This transition from a random coil to an α-helix is a hallmark of many membrane-active AMPs, allowing them to insert into and disrupt the lipid bilayers of target microbial cells. ird.frnih.gov
The adoption of an α-helical structure gives this compound peptides a pronounced amphipathic character. This means that the hydrophobic (nonpolar) and hydrophilic (polar) amino acid residues are segregated onto opposite faces of the helix. frontiersin.orgnih.gov This spatial arrangement is critical for their interaction with cell membranes. The hydrophobic face facilitates insertion into the lipid core of the membrane, while the cationic (positively charged) hydrophilic face, primarily due to the histidine residues, interacts with the negatively charged components of bacterial membranes. nih.govfrontiersin.org This charge distribution and amphipathicity enable the peptides to selectively target and disrupt microbial membranes. frontiersin.orgnih.gov
α-Helical Conformation in Mimetic Environments
Structure-Activity Relationship (SAR) Studies of this compound Analogues
To enhance the therapeutic potential of this compound, researchers have designed and studied various synthetic analogues. These structure-activity relationship (SAR) studies explore how specific modifications to the peptide's structure influence its biological activity.
Introducing conformational constraints through macrocyclization is a well-established strategy to modulate the properties of peptides. nih.govresearchgate.net While specific cyclization studies on this compound are not widely documented, extensive research on the related Temporin L (TL) provides valuable insights. The goal of cyclizing linear peptides like temporins is often to pre-organize them into their bioactive α-helical conformation, potentially increasing target affinity and stability. nih.govacs.org
In studies on TL, various side-chain-to-side-chain cyclization strategies were employed, including the formation of lactam, triazole, hydrocarbon, and disulfide bridges. researchgate.netacs.org The results showed that the nature and position of the cyclic constraint were critical. For example, introducing a lactam bridge between specific positions (i, i+4) in TL analogues successfully increased their α-helical content. acs.org However, an i,i+7 cyclization strategy resulted in a dramatic decrease in antibacterial activity. nih.govacs.org These findings underscore that while cyclization can enhance helicity, it must be carefully designed to maintain the precise amphipathic structure required for potent biological activity. researchgate.netacs.org This research paves the way for developing improved cyclic analogues of other temporins, including this compound. acs.orgnih.gov
Iii. Biosynthesis and Post Translational Modifications of Temporin Gh
Gene Encoding and Precursor Processing
Like other temporins and many other antimicrobial peptides, Temporin-GH is not synthesized directly in its active form. Instead, it is produced as a larger precursor protein, often referred to as a prepropeptide. nih.govplos.org This precursor structure is a common strategy in nature for the production of potent, membrane-active peptides, as it safely sequesters the active peptide until it is needed.
The gene encoding for a temporin typically produces a precursor with a tripartite structure. nih.govmdpi.com This structure consists of:
A Signal Peptide: A highly conserved N-terminal sequence that directs the precursor protein into the secretory pathway of the cell. nih.govmdpi.com
An Acidic Propiece (or Spacer): An intervening acidic sequence that is thought to neutralize the cationic mature peptide, preventing it from damaging the host's own cellular membranes during synthesis and transport. nih.govmdpi.com
The Mature Peptide Sequence: The C-terminal region of the precursor contains the actual amino acid sequence of the temporin, in this case, this compound. nih.govplos.org
The release of the mature peptide from its precursor is a multi-step enzymatic process. The mature peptide sequence is typically flanked by specific cleavage sites. A common processing site is a di-basic amino acid pair, such as Lysine-Arginine (Lys-Arg or KR), which is recognized by proprotein convertase enzymes. nih.govmdpi.com Following the excision of the mature peptide from the precursor, it undergoes further modifications to become fully active.
Initial identification of temporin precursors, such as those for temporins B, G, and H, was achieved by screening a cDNA library from the skin of the frog Rana temporaria. nih.govnih.gov This molecular cloning approach revealed the characteristic tripartite structure of the precursors. nih.gov
Table 1: General Structure of a Temporin Precursor Protein
| Precursor Region | Function | Key Characteristics |
| Signal Peptide | Directs the protein to the secretory pathway. | Highly conserved N-terminal sequence. |
| Acidic Propiece | Neutralizes the mature peptide; may aid in proper folding. | Rich in acidic amino acids (e.g., Aspartic acid, Glutamic acid). mdpi.com |
| Mature Peptide | The final, biologically active antimicrobial peptide. | Flanked by enzymatic cleavage sites (e.g., Lys-Arg). nih.govmdpi.com |
| Amidation Signal | A C-terminal Glycine residue that signals for amidation. | Acts as the nitrogen donor for the C-terminal amide group. nih.govresearchgate.net |
C-Terminal Amidation and Other Modifications
A critical post-translational modification for the vast majority of temporins, including this compound, is C-terminal amidation. plos.orgnih.govconicet.gov.ar This process involves the enzymatic conversion of the C-terminal carboxyl group (-COOH) into an amide group (-CONH2). The amidation process is signaled by a Glycine (Gly) residue immediately following the mature peptide sequence in the precursor. nih.govresearchgate.net An enzyme, peptidylglycine alpha-amidating monooxygenase (PAM), catalyzes this reaction, with the Glycine residue serving as the nitrogen donor. researchgate.net
C-terminal amidation is crucial for the biological activity of many AMPs. researchgate.net It removes the negative charge of the C-terminal carboxyl group, which can increase the peptide's net positive charge and enhance its interaction with negatively charged bacterial membranes. researchgate.net This modification is also believed to stabilize the peptide's α-helical structure, which is often essential for its membrane-disrupting function, and may increase its resistance to degradation by host or bacterial proteases. researchgate.netfrontiersin.org
While C-terminal amidation is the most prominent and essential modification for temporins, other modifications can be engineered in synthetic analogues to enhance specific properties. These are not typically found in the natural peptide but are a key focus of laboratory synthesis.
Laboratory Synthesis Methodologies for this compound and Analogues
The relatively short length of temporins, typically 10-14 amino acids, makes them ideal candidates for chemical synthesis. nih.govconicet.gov.ar This allows researchers to produce large quantities of the pure peptide for study and to create modified versions, or analogues, with potentially improved characteristics.
The most common method for synthesizing this compound and its analogues is Fmoc-based solid-phase peptide synthesis (SPPS) . nih.govmdpi.com This well-established technique involves building the peptide chain step-by-step while it is anchored to a solid resin support. The process uses Fmoc (9-fluorenylmethyloxycarbonyl) as a temporary protecting group for the N-terminal amine of the growing peptide chain. nih.govmdpi.com Microwave-assisted and ultrasonic-assisted SPPS are modern variations that can accelerate the synthesis process. nih.govacs.org
After the full peptide chain is assembled, it is cleaved from the resin and deprotected using a "cleavage cocktail," which is a mixture of reagents like Trifluoroacetic acid (TFA). novoprolabs.com The crude peptide is then purified, typically using reversed-phase high-performance liquid chromatography (RP-HPLC), and its mass is confirmed by mass spectrometry. nih.gov
The ease of synthesis allows for the rational design and production of This compound analogues . mdpi.com Modifications are introduced to study structure-activity relationships or to enhance properties like antimicrobial spectrum, stability, or to reduce toxicity. researchgate.net Common strategies for creating analogues include:
Amino Acid Substitution: Replacing specific amino acids to alter properties like hydrophobicity or net charge. For example, replacing a Histidine with a more basic residue like Lysine (B10760008) or Arginine can enhance activity. mdpi.com Introducing unnatural amino acids, such as D-isomers or fluorinated residues, can increase stability against proteases. mdpi.comresearchgate.net
Truncation: Removing amino acids from the N- or C-terminus to identify the minimal active sequence. frontiersin.org
Cyclization: Introducing intramolecular bridges (e.g., lactam or disulfide bonds) to create a cyclic structure, which can increase stability and α-helicity. nih.govresearchgate.net
Table 2: Examples of Synthetic Temporin Analogues and Modifications
| Analogue Type | Modification Strategy | Purpose | Reference Example |
| Charge Enhancement | Replacing neutral or less basic amino acids with Lysine (K) or Arginine (R). | To increase positive charge, improving interaction with bacterial membranes and broadening the antimicrobial spectrum. | GHaK, GHa4K, GHa11K (analogues of Temporin-GHa) mdpi.com |
| Hydrophobicity Modulation | Replacing Glycine with hydrophobic residues like D-Phenylalanine or D-Tyrosine. | To study the effect of hydrophobicity on antimicrobial and anticancer efficacy. | [G10f]-SHa, [G10y]-SHa (analogues of Temporin-SHa) researchgate.net |
| Conformational Constraint | Introducing lactam, triazole, or disulfide bridges to create cyclic peptides. | To increase α-helicity, stability, and modulate biological activity. | Cyclic analogues of Temporin L nih.gov |
| Stability Enhancement | Incorporating D-amino acids into the peptide sequence. | To increase resistance to degradation by proteases. | D-isomer of Temporin B researchgate.net |
These synthetic methodologies are crucial for exploring the full therapeutic potential of this compound, allowing for the fine-tuning of its structure to optimize its function as a potential anti-infective agent.
Iv. Mechanisms of Action of Temporin Gh at the Molecular and Cellular Level
Interactions with Microbial Membranes
The primary and most well-documented mechanism of action for temporins, including Temporin-GH, is the disruption of microbial cell membranes. ird.fruniroma1.it This interaction is governed by the peptide's physicochemical properties, such as its positive charge and amphipathic α-helical structure, which allow it to selectively target and destabilize the microbial cytoplasmic membrane. researchgate.netird.fr
Electrostatic and Hydrophobic Interactions with Anionic Lipids
The initial contact between this compound and a microbial cell is predominantly driven by electrostatic interactions. mdpi.comnih.gov Bacterial membranes are rich in anionic lipids, such as phosphatidylglycerol, which impart a net negative charge to the surface. frontiersin.orgnih.gov The positively charged residues of this compound, like lysine (B10760008) or arginine, are attracted to these negatively charged components, facilitating the peptide's accumulation on the microbial surface. nih.govnih.govnih.gov
Following this initial electrostatic binding, hydrophobic interactions play a crucial role. nih.govrsc.org this compound peptides adopt an α-helical conformation in the hydrophobic environment of the membrane. researchgate.netnih.gov This structure is amphipathic, meaning it has distinct hydrophobic and hydrophilic faces. The hydrophobic face inserts into the lipid core of the membrane, while the hydrophilic face remains exposed to the aqueous environment or interacts with the lipid headgroups. researchgate.netresearchgate.net This balance between electrostatic and hydrophobic forces is critical for the peptide's ability to perturb the membrane structure. nih.gov The presence of histidine in some temporins, like Temporin-GHa, can also contribute to these interactions, although lysine and arginine residues are often associated with stronger electrostatic attraction. nih.govmdpi.com
Membrane Permeabilization and Disruption Models (e.g., Carpet-Like, Toroidal Pores)
Once associated with the membrane, this compound disrupts its integrity, leading to permeabilization and eventual cell death. nih.govird.fr Several models have been proposed to describe this process, and the exact mechanism can depend on factors like peptide concentration and lipid composition. ird.frfrontiersin.org
The "carpet-like" model is one of the predominant theories for temporin action. ird.frnih.gov In this model, the peptides accumulate on the membrane surface, forming a "carpet" that covers the lipid headgroups. latrobe.edu.au Once a threshold concentration is reached, the peptides induce tension and disrupt the bilayer's curvature, leading to the formation of transient pores or micelles and causing the membrane to disintegrate in a detergent-like manner. ird.frlatrobe.edu.auplos.org
Another proposed mechanism is the formation of "toroidal pores." In this model, the peptides insert into the membrane and induce the lipid monolayers to bend inward, creating a pore where the water core is lined by both the peptides and the lipid headgroups. ird.fr This structure allows for the passage of ions and small molecules, disrupting the electrochemical gradient across the membrane. ird.fr
Evidence suggests that temporins can act via these mechanisms, often in a concentration-dependent manner. At lower concentrations, they may form discrete pores, while at higher concentrations, they can cause widespread membrane disruption consistent with the carpet-like model. ird.fr Studies on temporin analogs have shown that they can cause the leakage of intracellular components, confirming their ability to permeabilize bacterial membranes. frontiersin.org
Biophysical Characterization of Membrane Interaction
A variety of biophysical techniques have been employed to characterize the interaction of temporins with model membranes, providing insight into their mechanism of action.
Circular Dichroism (CD) Spectroscopy: CD spectroscopy has been used to study the secondary structure of this compound peptides. In aqueous solutions, they typically adopt a random coil conformation. However, in the presence of membrane-mimicking environments, such as sodium dodecyl sulfate (B86663) (SDS) micelles or lipid vesicles, they transition to a predominantly α-helical structure. researchgate.netnih.gov This conformational change is a hallmark of many membrane-active peptides and is crucial for their function. nih.gov
Fluorescence Spectroscopy: Fluorescence assays using dyes like SYTOX Green or propidium (B1200493) iodide, which are impermeant to intact cells, can demonstrate membrane permeabilization. An increase in fluorescence upon addition of this compound indicates that the dye has entered the cell through a compromised membrane. frontiersin.org Studies on temporin analogs have confirmed their ability to induce membrane permeability in a concentration-dependent manner. frontiersin.org
Microscopy Techniques: Advanced microscopy, such as atomic force microscopy (AFM) and scanning electron microscopy (SEM), can visualize the morphological changes induced by temporins on bacterial surfaces. These studies can show membrane blebbing, roughening, and eventual lysis, providing direct visual evidence of membrane disruption. plos.orgfrontiersin.org
Model Membrane Systems: The use of artificial lipid bilayers, such as liposomes and monolayers, allows for detailed investigation of peptide-lipid interactions. frontiersin.orgnih.gov Studies with temporins have shown that they readily insert into lipid monolayers, with this penetration being enhanced by the presence of negatively charged phospholipids (B1166683) like phosphatidylglycerol. nih.gov These systems also reveal that the presence of cholesterol, a key component of eukaryotic membranes, can sometimes reduce the peptide's disruptive activity, contributing to its selectivity for microbial cells. nih.gov
Table 1: Biophysical Techniques Used to Study this compound Membrane Interactions
| Technique | Information Gained | Key Findings for Temporins |
|---|---|---|
| Circular Dichroism (CD) Spectroscopy | Secondary structure determination | This compound adopts an α-helical structure in membrane-mimetic environments. researchgate.netnih.gov |
| Fluorescence Spectroscopy | Membrane permeabilization | This compound and its analogs cause dose-dependent leakage of intracellular contents. frontiersin.org |
| Atomic Force/Scanning Electron Microscopy | Visualization of morphological changes | Demonstrates peptide-induced damage to the bacterial cell surface. plos.orgfrontiersin.org |
| Model Membrane Systems (Liposomes) | Peptide-lipid interaction dynamics | Insertion is favored in anionic membranes, and cholesterol can inhibit activity. nih.govresearchgate.net |
Intracellular Target Modulation in Microorganisms
While membrane disruption is the primary bactericidal mechanism, there is growing evidence that some temporins, after crossing the cytoplasmic membrane, can interact with intracellular targets, further contributing to cell death. ird.frresearchgate.net
Specific Protein Binding and Enzyme Inhibition (e.g., FtsZ protein for certain temporins)
Some antimicrobial peptides have been shown to inhibit essential cellular processes by binding to specific intracellular proteins. medcraveonline.com For certain temporins, such as Temporin L, a notable intracellular target is the FtsZ protein. nih.govacs.orgresearchgate.net FtsZ is a prokaryotic homolog of tubulin and is a crucial component of the cell division machinery, forming the Z-ring at the site of septation.
Functional studies have demonstrated that Temporin L can bind to the E. coli FtsZ protein and inhibit its GTPase activity, which is essential for its polymerization and function. nih.govacs.orgresearchgate.net This interaction disrupts the formation of the Z-ring, thereby blocking cell division and leading to bacterial death. researchgate.net While direct evidence for this compound binding to FtsZ is not yet established, the precedent set by other temporins suggests this as a potential secondary mechanism of action. The inhibition of such enzymes is a key strategy in the development of new antimicrobial agents. medcraveonline.com
Nucleic Acid Interaction and Interference with Gene Expression (e.g., Biofilm Gene Downregulation)
Temporins may also exert their effects by interacting with nucleic acids or modulating gene expression. nih.gov Once inside the cell, the positive charge of the peptide could facilitate binding to the negatively charged phosphate (B84403) backbone of DNA and RNA. nih.gov
Studies on Temporin-GHc and Temporin-GHd have shown that they can bind to the genomic DNA of Streptococcus mutans. researchgate.netnih.gov This interaction was observed in gel retardation assays, where the peptides retarded the migration of DNA in a concentration-dependent manner. nih.gov Such binding could interfere with crucial processes like DNA replication and transcription. explorationpub.com
Furthermore, this compound peptides have been shown to modulate the expression of specific genes, particularly those involved in biofilm formation. researchgate.netnih.gov For instance, Temporin-GHc and GHd were found to downregulate the expression of genes responsible for the synthesis of exopolysaccharides (EPS) in S. mutans. researchgate.netnih.gov Similarly, derivatives of Temporin-GHa have been shown to downregulate the expression of the icaADBC gene cluster, which is involved in the synthesis of polysaccharide intercellular adhesin, a key component of staphylococcal biofilms. nih.gov This interference with gene expression represents a significant aspect of their antibiofilm activity, preventing the formation and maturation of these resilient microbial communities. nih.govacs.org The ability to interfere with RNA and shut down protein translation is a known antimicrobial mechanism. thermofisher.com
Table 2: Intracellular Effects of this compound and Related Peptides
| Effect | Target Molecule/Process | Specific Example | Consequence |
|---|---|---|---|
| Enzyme Inhibition | FtsZ Protein | Temporin L inhibits GTPase activity of FtsZ. nih.govacs.orgresearchgate.net | Inhibition of bacterial cell division. |
| Nucleic Acid Binding | Genomic DNA | Temporin-GHc and GHd bind to S. mutans DNA. researchgate.netnih.gov | Potential interference with replication and transcription. |
| Gene Regulation | Biofilm-related genes | Downregulation of icaADBC and gtf genes. researchgate.netnih.govnih.gov | Inhibition of biofilm formation and reduction of exopolysaccharide production. |
Antiviral Mechanisms of this compound
This compound, also referred to as Temporin-G (TG) in scientific literature, demonstrates significant antiviral capabilities through a multi-pronged approach that targets various stages of the viral life cycle. mdpi.comfrontiersin.org Its mechanisms are primarily directed at inhibiting the initial phases of infection and, in some cases, compromising the structural integrity of the virion itself. mdpi.comresearchgate.net
A primary antiviral strategy of this compound involves disrupting the entry of enveloped viruses into host cells. This is achieved by interacting with specific viral glycoproteins that are essential for the fusion of the viral envelope with the host cell membrane.
For the influenza virus, research has shown that this compound directly interacts with the viral hemagglutinin (HA) protein. researchgate.netnih.gov Molecular docking studies and in vitro assays have confirmed the formation of a complex between this compound and the conserved hydrophobic stem groove of HA. researchgate.net This interaction is critical as it physically obstructs the necessary conformational changes in the HA2 subunit. researchgate.netnih.gov The HA2 subunit's rearrangement is an indispensable step for the fusion of the viral envelope with the endosomal membranes of the host cell; by preventing this, this compound effectively neutralizes the virus's ability to release its genetic material into the cell cytoplasm. researchgate.netnih.gov
In the case of Herpes Simplex Virus-1 (HSV-1), computational studies suggest a similar mechanism where this compound interferes with the fusion process by binding to glycoprotein (B1211001) B (gB) on the viral surface. mdpi.comresearchgate.net This interaction inhibits the crucial membrane fusion event required for viral entry.
Table 1: this compound Interaction with Viral Entry Proteins
| Virus | Viral Protein Target | Mechanism of Interference | Outcome |
| Influenza A Virus | Hemagglutinin (HA), specifically the HA2 subunit | Binds to the hydrophobic stem groove of HA, blocking the conformational rearrangement of the HA2 subunit. researchgate.netnih.gov | Prevents fusion of the viral envelope with the host cell's endosomal membrane, inhibiting viral entry. nih.gov |
| Herpes Simplex Virus-1 (HSV-1) | Glycoprotein B (gB) | Interacts with gB on the viral surface. mdpi.comresearchgate.net | Inhibits the viral fusion process required for entry into the host cell. mdpi.com |
| John Cunningham polyomavirus (JCPyV) | Viral capsid protein VP1 | Likely interacts with the VP1 capsid protein. mdpi.comresearchgate.net | Affects the earliest phases of the viral life cycle. mdpi.com |
Beyond blocking viral entry, this compound possesses the ability to act directly on viral particles, leading to their inactivation. mdpi.comfrontiersin.org This virucidal activity means the peptide can compromise the virus's structural integrity before it even encounters a host cell. Studies on HSV-1 and John Cunningham polyomavirus (JCPyV) have shown that pre-incubation of the virus with this compound significantly reduces infectivity. mdpi.comresearchgate.net This suggests that the peptide can directly affect the virion, potentially by disrupting the viral envelope or interacting with essential surface proteins to an extent that renders the particle non-infectious. mdpi.comfrontiersin.orgresearchgate.net This direct action is a key component of its broad-spectrum antiviral profile.
This compound's antiviral activity is most pronounced during the initial phases of the viral replication cycle. mdpi.comresearchgate.net Time-of-addition assays consistently demonstrate that the peptide is highly effective when administered during the viral attachment and entry stages. mdpi.comresearchgate.net For viruses like HSV-1 and influenza virus, this compound significantly impairs these early steps, leading to a substantial reduction in viral replication. mdpi.comresearchgate.net Research on HSV-1 confirmed that the entry process was more significantly affected than the attachment step. mdpi.com
Interestingly, the mechanism can vary depending on the virus. While it targets early events in influenza and HSV-1, its effect on parainfluenza virus suggests a different mode of action. researchgate.netnih.gov For parainfluenza virus, which also enters host cells via membrane fusion, this compound appears to block the late stages of viral replication, thereby impairing the release of new viral particles from the infected cell. researchgate.netnih.gov This indicates that this compound can interfere with multiple, distinct steps in the replication cycles of different viruses.
Direct Virion Inactivation
Antiparasitic Mechanisms of this compound
The temporin family of peptides, including this compound, exhibits potent activity against various protozoan parasites. The mechanism of action is generally characterized by direct interaction with the parasite's cellular membrane, leading to rapid cell death through lytic and, in some cases, programmed pathways. nih.govmdpi.com
Temporin peptides have demonstrated significant efficacy against kinetoplastid parasites, the group that includes Leishmania and Trypanosoma species. nih.govdoi.org Temporins are recognized for their leishmanicidal activity against both the promastigote (insect stage) and, importantly, the clinically relevant amastigote (mammalian stage) forms of the parasite. mdpi.comresearchgate.net Artificial hybrid peptides derived from temporins have also shown toxicity against T. cruzi, the agent of Chagas disease. nih.gov The antiparasitic action is often rapid and is attributed to the peptide's ability to compromise the parasite's plasma membrane. nih.govnih.gov
The primary antiparasitic mechanism for temporins is membranolytic, involving direct interaction with and disruption of the parasite's cell membrane. nih.govmdpi.com Temporins adopt an amphipathic α-helical structure that allows them to insert into the lipid bilayer of the parasite membrane. nih.govnih.gov This insertion disrupts the packing of acyl chains and leads to permeabilization through mechanisms described as a "carpet-like" model or the formation of toroidal pores. nih.govnih.gov This process is selective for parasite membranes, which differ in composition from mammalian host cells. nih.gov The small size and low charge of certain temporins may facilitate their diffusion through the parasite's surface glycocalyx to reach the plasma membrane. researchgate.netnih.gov
In addition to direct membrane lysis, research on related temporins like Temporin-SHa has revealed that they can trigger an apoptosis-like cell death cascade in Leishmania. nih.gov At concentrations near the inhibitory threshold, these peptides induce cellular events characteristic of apoptosis, including:
Mitochondrial Membrane Depolarization : A collapse of the mitochondrial membrane potential is observed, indicating mitochondrial dysfunction. nih.gov
DNA Fragmentation : The parasite's DNA undergoes fragmentation, a hallmark of programmed cell death. nih.gov
Phosphatidylserine Externalization : This phospholipid, normally found on the inner leaflet of the plasma membrane, is exposed on the cell surface. d-nb.info
This dual mechanism of direct lysis at higher concentrations and induction of apoptosis-like pathways at lower concentrations makes temporins particularly effective antiparasitic agents. nih.gov
Table 2: Antiparasitic Mechanisms of the Temporin Family
| Parasite Target | Proposed Mechanism | Key Molecular Events |
| Leishmania spp. | Membrane Disruption (Lysis) | Insertion into the plasma membrane, pore formation, and permeabilization leading to cell lysis. nih.govmdpi.com |
| Leishmania spp. | Apoptosis-Like Cell Death | Mitochondrial membrane depolarization, DNA fragmentation. nih.gov |
| Trypanosoma spp. | Membrane Disruption (Lysis) | Disruption of parasite membrane potential, cytoplasmic alterations, kinetoplast disorganization. doi.orgnih.gov |
V. Broad Spectrum Biological Activities of Temporin Gh: Mechanistic Insights
Antibacterial Spectrum and Efficacy Against Diverse Bacterial Classes.nih.govresearchgate.netnih.govresearchgate.net
Temporin-GH and its derivatives have been shown to possess a broad spectrum of antimicrobial activity, encompassing both Gram-positive and Gram-negative bacteria. nih.govmdpi.comnih.gov The efficacy of these peptides is often attributed to their amphipathic α-helical structure, which facilitates interaction with and disruption of bacterial cell membranes. nih.govnih.gov
Gram-Positive Bacteria.mdpi.comnih.govresearchgate.netnih.govresearchgate.net
This compound exhibits potent activity against a variety of Gram-positive bacteria, including clinically significant strains like Staphylococcus aureus and its methicillin-resistant counterpart (MRSA). mdpi.comnih.govresearchgate.net One particular variant, this compound from the frog Hylarana guentheri, was initially found to be active against S. aureus with a minimum inhibitory concentration (MIC) of 44.3 µg/ml. nih.govbicnirrh.res.in
Derivatives of this compound have been engineered to enhance this antibacterial activity. For instance, analogs of Temporin-GHa, created by substituting histidine with arginine, have demonstrated potent activity against MRSA. nih.govresearchgate.net These peptides exert their bactericidal action by permeabilizing the cytoplasmic membrane and disrupting its integrity. nih.gov Similarly, derivatives of Temporin-GHb have shown stronger antibacterial activities against Staphylococcus aureus than the parent peptide. acs.org The mechanism for some of these derived peptides involves disrupting membrane integrity, while others induce the formation of toroidal pores in the cell membrane. acs.org
Studies on Temporin-GHc and Temporin-GHd have revealed their bactericidal activity against Streptococcus mutans, a key bacterium in the formation of dental caries, with MICs of 12.6 and 13.1 μM, respectively. nih.govfrontiersin.org The bactericidal effect of these peptides is both concentration- and time-dependent. nih.gov
Table 1: Antibacterial Activity of this compound and its Derivatives against Gram-Positive Bacteria
| Peptide | Bacterial Strain | MIC (µM) | Reference |
| This compound | Staphylococcus aureus FDA209P | 44.3 µg/ml | bicnirrh.res.in |
| Temporin-GHc | Streptococcus mutans | 12.6 | nih.govfrontiersin.org |
| Temporin-GHd | Streptococcus mutans | 13.1 | nih.govfrontiersin.org |
| GHa-derived peptides | Methicillin-resistant Staphylococcus aureus (MRSA) | Potent activity | nih.govresearchgate.net |
| GHb-derived peptides | Staphylococcus aureus | Stronger than parent peptide | acs.org |
Gram-Negative Bacteria.nih.govmdpi.comnih.govresearchgate.netresearchgate.net
While many temporins are primarily active against Gram-positive bacteria, some variants and their derivatives, including those of this compound, have demonstrated efficacy against Gram-negative bacteria. mdpi.comconicet.gov.ar The outer membrane of Gram-negative bacteria, with its lipopolysaccharide (LPS) layer, typically presents a greater challenge for antimicrobial peptides.
Temporin-GHc and Temporin-GHd have shown broad-spectrum antimicrobial activities, including against Gram-negative bacteria. nih.gov The design of analog peptides has been a key strategy to broaden the activity spectrum. For example, by replacing histidine with lysine (B10760008) in Temporin-GHa, derived peptides such as GHaK and GHa11K exhibited extended activity against Escherichia coli and Pseudomonas aeruginosa. nih.gov These analogs were found to target the bacterial membrane, causing damage at a faster rate than the parent peptide. nih.gov
The ability of these peptides to interact with and disrupt the membranes of Gram-negative bacteria underscores their potential as broad-spectrum antimicrobial agents. nih.govnih.gov
Table 2: Antibacterial Activity of this compound Derivatives against Gram-Negative Bacteria
| Peptide | Bacterial Strain | Activity | Reference |
| Temporin-GHc | Gram-negative bacteria | Broad-spectrum | nih.gov |
| Temporin-GHd | Gram-negative bacteria | Broad-spectrum | nih.gov |
| GHaK | Escherichia coli, Pseudomonas aeruginosa | Extended spectrum | nih.gov |
| GHa11K | Escherichia coli, Pseudomonas aeruginosa | Extended spectrum | nih.gov |
Antibiofilm Efficacy and Modes of Action.nih.govresearchgate.netnih.govfrontiersin.org
Bacterial biofilms are structured communities of bacteria encased in a self-produced matrix of extracellular polymeric substances (EPS), which makes them notoriously resistant to conventional antibiotics. researchgate.net this compound and its derivatives have shown significant promise in combating biofilms through various mechanisms. nih.govresearchgate.netacs.org
Inhibition of Initial Biofilm Attachment.nih.govfrontiersin.org
A critical first step in biofilm formation is the initial attachment of planktonic bacteria to a surface. nih.govmdpi.com this compound peptides have been shown to effectively inhibit this process.
Temporin-GHc and GHd completely prevent the initial attachment of S. mutans, a key step in dental plaque formation. nih.gov At a concentration of 2x MIC, the attachment of these planktonic bacteria was fully inhibited. nih.gov Similarly, derivatives of Temporin-GHa, such as GHaK and GHa11K, demonstrated a dose-dependent inhibition of initial S. aureus adhesion, with complete inhibition at a concentration of 3.1 μM. nih.govmdpi.com These derived peptides were significantly more effective at preventing initial attachment than the parent GHa peptide. nih.govmdpi.com The mechanism behind this inhibition is linked to the peptides' ability to weaken the initial adhesion of the bacteria. nih.govresearchgate.net
Disruption of Mature Biofilms.nih.govfrontiersin.org
In addition to preventing biofilm formation, this compound peptides can also disrupt established, mature biofilms. nih.govnih.govacs.org This is a particularly important characteristic, as mature biofilms are often highly resistant to treatment.
Both Temporin-GHc and GHd are capable of disrupting pre-formed S. mutans biofilms. nih.gov GHd, in particular, showed potent disruption of 12-hour-old biofilms, leaving only scattered bacterial clusters. nih.gov Even highly organized 24-hour-old biofilms were susceptible to disruption by these peptides. nih.gov Similarly, derivatives of Temporin-GHa have been shown to eradicate mature biofilms of MRSA. nih.govresearchgate.net After treatment with 25 μM of these peptides, more than 50% of the mature biofilms were eradicated. nih.gov Furthermore, derivatives of Temporin-GHb have demonstrated the ability to effectively eradicate mature S. aureus biofilms in vitro. acs.org
Modulation of Biofilm-Related Gene Expression.nih.govresearchgate.netbicnirrh.res.in
The formation and maintenance of biofilms are controlled by a complex network of genes. This compound and its derivatives can interfere with this process by modulating the expression of key biofilm-related genes. nih.govnih.govresearchgate.net
In S. mutans, Temporin-GHc and GHd have been shown to downregulate the expression of genes responsible for the synthesis of exopolysaccharides (EPS), which are crucial components of the biofilm matrix. nih.gov Specifically, the expression of genes encoding glucosyltransferases (gtfB, C, and D) was reduced, leading to a decrease in both soluble and insoluble EPS. nih.govresearchgate.net
Similarly, in MRSA, analogs of Temporin-GHa have been found to downregulate the expression of the icaADBC gene cluster. nih.govresearchgate.net These genes are involved in the production of polysaccharide intercellular adhesin (PIA), a key factor in biofilm formation. nih.gov This downregulation of adhesion genes contributes to the inhibition of biofilm formation. nih.gov
Antiviral Spectrum and Mechanistic Basis
Temporin-G exhibits significant antiviral properties, targeting a variety of both DNA and RNA viruses. Its mechanisms of action are multifaceted, often involving direct interaction with viral particles or interference with the early stages of the viral life cycle.
Temporin-G has been shown to effectively inhibit DNA viruses such as Herpes Simplex Virus-1 (HSV-1) and John Cunningham polyomavirus (JCPyV). mdpi.commdpi.com The peptide's inhibitory action occurs through distinct mechanisms tailored to the specific virus.
For HSV-1, an enveloped double-stranded DNA virus, Temporin-G demonstrates a potent inhibitory effect by targeting the earliest stages of its life cycle and also by acting directly on the virion. mdpi.com Computational studies and experimental data suggest that Temporin-G can interact with HSV-1 glycoprotein (B1211001) B (gB), a critical component for the fusion of the viral envelope with the host cell membrane. mdpi.comupf.edu This interaction likely disrupts the virus's ability to enter the host cell. The peptide's ability to directly affect the viral particle suggests a virucidal mechanism, compromising the structural integrity of the virus before it can initiate infection. turkiyeparazitolderg.org
In the case of JCPyV, a non-enveloped DNA virus, Temporin-G has been found to reduce infection. The mechanism appears to involve interference with the initial phases of the viral life cycle as well as a direct effect on the viral particle. mdpi.comupf.edu It is proposed that Temporin-G interacts with the major viral capsid protein VP1 of JCPyV. mdpi.comupf.edu This interaction could hinder the virus's attachment to host cells or subsequent entry processes.
| Virus Type | Target Virus | Mechanistic Basis of Temporin-G Action |
| DNA Virus | Herpes Simplex Virus-1 (HSV-1) | • Acts on the earliest stages of the viral life cycle. mdpi.comupf.edu • Directly affects the virion, suggesting virucidal activity. turkiyeparazitolderg.org • Interacts with viral glycoprotein B (gB), interfering with viral entry. mdpi.comupf.edu |
| DNA Virus | John Cunningham Polyomavirus (JCPyV) | • Affects the earliest phases of the viral life cycle. mdpi.comupf.edu • Interacts directly with the viral particle. upf.edu • Likely interacts with the viral capsid protein VP1. mdpi.comupf.edu |
Temporin-G's antiviral activity extends to enveloped RNA viruses, notably respiratory pathogens like influenza virus and parainfluenza virus. The peptide employs different strategies to inhibit these viruses, reflecting its adaptability to different viral entry and replication mechanisms.
Against the influenza virus, Temporin-G significantly inhibits the early phases of the life cycle. unav.edu Research indicates that the peptide directly interacts with the viral hemagglutinin (HA) protein. unav.eduird.fr Molecular docking studies have confirmed that Temporin-G binds to a conserved hydrophobic groove in the HA stem region. ird.frplos.org This binding is crucial as it blocks the conformational changes in the HA2 subunit, which are essential for the fusion of the viral envelope with the endosomal membrane of the host cell. unav.eduplos.org By preventing this fusion event, Temporin-G effectively neutralizes the virus and prevents its entry into the cell cytoplasm. unav.edu
The mechanism against parainfluenza virus, which enters host cells via direct membrane fusion at the cell surface, is different. For this virus, Temporin-G appears to act at a later stage of replication. unav.eduplos.org While it does not significantly reduce the expression of the viral hemagglutinin-neuraminidase protein, its presence leads to a notable reduction in the titer of viral particles released from infected cells. ird.frplos.org This suggests that Temporin-G impairs the final steps of the viral replication cycle, possibly interfering with the assembly or budding of new virions from the host cell membrane. plos.org
| Virus Type | Target Virus | Mechanistic Basis of Temporin-G Action |
| RNA Virus | Influenza Virus | • Inhibits early life-cycle phases. unav.edu • Interacts with viral hemagglutinin (HA), specifically the HA2 subunit stem. ird.frplos.org • Blocks HA conformational changes, preventing viral fusion and entry. unav.edu |
| RNA Virus | Parainfluenza Virus | • Acts on the late stages of viral replication. plos.org • Impairs the extracellular release of viral particles (budding). unav.edu • Reduces the titer of released virus from infected cells. ird.frplos.org |
DNA Viruses (e.g., HSV-1, JCPyV)
Antiparasitic Spectrum and Mechanistic Basis
While the broader temporin family of peptides has been a subject of interest for antiparasitic research, specific studies detailing the antiparasitic spectrum and mechanistic basis of Temporin-G are not extensively present in the reviewed scientific literature.
Research has shown that several other members of the temporin family, such as Temporin-A, -B, -SHa, and -SHd, exhibit activity against various parasites, including those from the genera Leishmania and Trypanosoma. mdpi.complos.orgnih.govplos.orgnih.gov The mechanisms for these other temporins often involve permeabilizing the parasite's plasma membrane. nih.govird.fr For instance, Temporin-SHd has shown activity against both the promastigote and amastigote stages of Leishmania infantum by perturbing the parasite's membrane. nih.gov Similarly, hybrid peptides incorporating the structure of Temporin-A have been engineered and tested against Trypanosoma cruzi. plos.orgnih.gov However, it is important to note that the biological activity can be highly specific to each temporin analogue. researchgate.net Therefore, these findings on other temporins cannot be directly extrapolated to Temporin-G without specific experimental validation.
Vi. Advanced Research Methodologies for Temporin Gh Investigations
Spectroscopic Techniques (e.g., Circular Dichroism, NMR) for Conformation Studies
Spectroscopic methods are fundamental in determining the secondary structure of Temporin-GH and its conformational changes in different environments.
Circular Dichroism (CD) Spectroscopy: CD spectroscopy is widely used to analyze the secondary structure of temporins. In aqueous solutions, such as phosphate-buffered saline (PBS), Temporin-GHc and Temporin-GHd exhibit a random coil conformation. researchgate.netnih.gov However, in membrane-mimicking environments, like solutions containing 50% trifluoroethanol (TFE) or 30 mM sodium dodecyl sulfate (B86663) (SDS), they transition to an α-helical structure. researchgate.netnih.gov This conformational change is a hallmark of many antimicrobial peptides, indicating that the membrane environment induces the bioactive helical fold. plos.orgresearchgate.net Studies on other temporins, such as Temporin-L and its analogues, have also utilized CD spectroscopy to correlate α-helical content with antimicrobial activity, showing that increased helicity in membrane-like environments often corresponds to higher potency. acs.orgnih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides high-resolution three-dimensional structural information. For various temporins, NMR studies in the presence of detergent micelles (like SDS) have confirmed the adoption of a well-defined amphipathic α-helical structure. nih.govresearchgate.net These studies reveal that the peptide orients itself nearly parallel to the micelle surface, without deep penetration. nih.gov For instance, the structure of Temporin-SHa in DPC micelles shows an α-helix from residues 3 to 8, with specific hydrophobic residues inserting into the micelle core. mdpi.com NMR has also been instrumental in studying the interactions of temporins with lipopolysaccharide (LPS) micelles, providing insights into their activity against Gram-negative bacteria. nih.gov
Table 1: Conformational Characteristics of Temporin Peptides Determined by Spectroscopic Techniques
| Temporin Variant | Technique | Environment | Observed Conformation | Reference |
|---|---|---|---|---|
| Temporin-GHc/GHd | Circular Dichroism | Aqueous Solution (PBS) | Random Coil | researchgate.netnih.gov |
| Temporin-GHc/GHd | Circular Dichroism | Membrane Mimetic (TFE/SDS) | α-Helix | researchgate.netnih.gov |
| Temporin-SHa | NMR Spectroscopy | SDS Micelles | Amphipathic α-Helix (Residues 3-12) | nih.gov |
| Temporin-L | Circular Dichroism | Aqueous Solution | Disordered Conformer | acs.org |
| Temporin-L | Circular Dichroism | SDS/DPC Micelles | α-Helix | acs.orgnih.gov |
Microscopic Techniques (e.g., AFM, FEG-SEM) for Cellular and Membrane Visualization
High-resolution microscopic techniques are crucial for directly observing the morphological changes induced by this compound on bacterial cells and membranes.
Atomic Force Microscopy (AFM): AFM provides nanoscale, three-dimensional images of surfaces. It has been used to visualize the severe membrane damage and drastic morphological changes caused by temporins on bacteria like P. aeruginosa and parasites like Leishmania infantum. plos.orgnih.gov These images reveal effects such as the flattening of bacteria, consistent with a membranolytic mechanism of action. nih.gov AFM is a powerful tool for studying membrane-foulant interactions and can provide molecular-level insights into membrane morphology and surface interactions. azooptics.com
Binding and Interaction Assays (e.g., Surface Plasmon Resonance, Differential Scanning Calorimetry)
These biophysical assays quantify the binding affinity and thermodynamic changes associated with the interaction of this compound with model membranes.
Surface Plasmon Resonance (SPR): SPR is a real-time, label-free technique for monitoring binding events. It has been used to study the interaction of temporins with model membranes. For example, an analog of Temporin-SHa was shown to interact selectively with anionic model membranes with a high affinity, demonstrating a four-fold higher affinity than the parent peptide. plos.orgnih.gov
Differential Scanning Calorimetry (DSC): DSC measures the heat changes that occur in a sample during a temperature change, providing information about the thermotropic phase behavior of lipid membranes. doi.org DSC studies on Temporin-SHa and -SHc indicated that both peptides reside at the hydrocarbon core-water interface of anionic lipid bilayers but interact with them differently, suggesting that the peptide's charge influences its membrane-disturbing mechanism. nih.gov These studies help to understand how temporins selectively interact with and disrupt bacterial membranes over host cell membranes. nih.govmdpi.com
Molecular Dynamics Simulations and Computational Modeling
Computational approaches complement experimental techniques by providing a dynamic, atomistic view of peptide-membrane interactions.
Molecular Dynamics (MD) Simulations: MD simulations are used to model the behavior of temporins and their interactions with lipid bilayers over time. These simulations have shown that temporins like Temporin-L can readily form hetero-oligomers in models of Gram-positive bacterial plasma membranes. kcl.ac.uk Computational studies have also investigated the conformational flexibility of temporins in different membrane environments, revealing that the N-terminus of the peptide often shows high flexibility and is involved in penetrating the membrane. mdpi.com These models help to elucidate the mechanisms of membrane disruption, such as pore formation or detergent-like effects. plos.orgnih.gov
Genetic and Molecular Biology Approaches for Mechanism Elucidation
These approaches investigate the downstream cellular effects of this compound treatment, including changes in gene expression.
Real-time Quantitative Reverse Transcription PCR (qRT-PCR): This technique is used to measure changes in gene expression levels in response to peptide treatment. For instance, studies on Temporin-GHc and GHd showed that these peptides downregulated the expression of genes involved in exopolysaccharide (EPS) biosynthesis in S. mutans, which is crucial for biofilm formation. researchgate.net Similarly, GHa-derived peptides were shown to affect the expression of genes in Methicillin-resistant Staphylococcus aureus (MRSA). nih.gov In a different context, a Temporin-GHa analog was found to inhibit the Wnt signaling pathway in human lung adenocarcinoma cells by down-regulating the expression of target genes like Wnt8B, DVL3, and FOSL1. nih.gov These genetic analyses provide a deeper understanding of the specific cellular pathways affected by this compound beyond simple membrane disruption.
Table 2: Summary of Advanced Research Methodologies and Key Findings for Temporin Peptides
| Methodology | Temporin Variant(s) Studied | Key Findings | Reference |
|---|---|---|---|
| Atomic Force Microscopy (AFM) | Temporin-SHa, [K3]SHa | Visualized severe membrane damage and morphological changes in bacteria and parasites. | plos.orgnih.gov |
| FEG-Scanning Electron Microscopy (FEG-SEM) | Temporin-GHc, GHd | Observed morphological changes in S. mutans after treatment. | researchgate.net |
| Surface Plasmon Resonance (SPR) | [K3]SHa | Demonstrated selective high-affinity binding to anionic model membranes. | plos.orgnih.gov |
| Differential Scanning Calorimetry (DSC) | Temporin-SHa, SHc | Peptides reside at the hydrocarbon core-water interface of anionic lipid bilayers. | nih.gov |
| Molecular Dynamics (MD) Simulations | Temporin L, B | Showed formation of hetero-oligomers in model bacterial membranes. | kcl.ac.uk |
| qRT-PCR | Temporin-GHc, GHd | Downregulation of exopolysaccharide biosynthesis genes in S. mutans. | researchgate.net |
Vii. Ecological and Evolutionary Context of Temporin Gh
Role in Amphibian Innate Immunity
Temporin-GH, like other temporins, is a component of the skin secretions of frogs, specifically identified in Hylarana guentheri. novoprolabs.com These secretions are released from granular glands in the skin in response to stress or physical injury, providing a chemical shield against invading microorganisms. conicet.gov.ar The primary role of these peptides is to protect the frog from infections. mdpi.com
The innate immune system of amphibians relies on these fast-acting and potent molecules to combat potential pathogens in their environment. explorationpub.com Temporins are known to be effective against a broad spectrum of microorganisms. nih.gov While research on this compound is specific, the temporin family, as a whole, has demonstrated activity against gram-positive bacteria, and some members are also effective against gram-negative bacteria, fungi, and even some viruses. conicet.gov.arnih.govmdpi.comresearchgate.net For instance, certain temporins have been shown to inhibit the growth of the chytrid fungus Batrachochytrium dendrobatidis, a pathogen responsible for global amphibian population declines. nih.govasm.org
The mechanism of action for temporins typically involves the disruption of the microbial cell membrane. conicet.gov.arresearchgate.net These peptides are generally cationic and amphipathic, allowing them to preferentially interact with and permeate the negatively charged membranes of bacteria over the host's own cells. explorationpub.com Temporin H, a related peptide, has been shown to make both the outer and inner membranes of bacteria permeable to low molecular mass hydrophobic substances. researchgate.net This membrane-disrupting capability leads to the rapid killing of pathogens.
Furthermore, some temporins can also modulate the host's immune response, for example, by acting as chemoattractants for immune cells. researchgate.net This suggests a multifaceted role in orchestrating the innate immune defense.
Evolutionary Conservation and Diversification of Temporin Peptides
The temporin family of peptides is a clear example of molecular evolution driven by host-pathogen interactions. While the fundamental role of these peptides in innate immunity is conserved, their amino acid sequences show remarkable diversity. conicet.gov.ar This diversity is thought to be a result of the constant evolutionary pressure exerted by a wide range of pathogens, leading to the selection of novel peptide variants. nih.gov
Temporin peptides are encoded by genes that produce a precursor protein. This precursor typically consists of a highly conserved signal peptide sequence, followed by a variable region that contains the mature peptide. nih.gov The conservation of the signal peptide across different amphibian species suggests a common evolutionary origin and a conserved mechanism for processing and secretion. In contrast, the mature peptide sequence is hypervariable, with even closely related frog species producing distinct sets of temporins. nih.gov
This diversification is evident in the more than 150 members of the temporin family that have been identified from various ranid frogs. nih.gov These peptides vary in length, typically from 8 to 17 amino acids, and in their amino acid composition. nih.gov While most temporins contain at least one basic residue, giving them a net positive charge, the specific sequence of hydrophobic and hydrophilic amino acids is highly variable, leading to differences in their antimicrobial spectrum and potency. conicet.gov.ar
The table below illustrates the diversity within the temporin family, showcasing the sequences of this compound and other selected temporins from different amphibian species.
| Peptide Name | Source Organism | Amino Acid Sequence |
| This compound | Hylarana guentheri | FLPLLFGAISHLL novoprolabs.com |
| Temporin-A | Rana temporaria | FLPLIGRVLSGIL-NH2 researchgate.net |
| Temporin-B | Rana temporaria | LLPIVGNLLKSLL-NH2 mdpi.com |
| Temporin-G | Rana temporaria | FFPIVGKLISAA-NH2 mdpi.com |
| Temporin-L | Rana temporaria | FVQWFSKFLGRIL-NH2 conicet.gov.ar |
This sequence diversity highlights the evolutionary strategy of amphibians to generate a vast arsenal (B13267) of antimicrobial peptides to effectively combat a constantly evolving microbial world. The study of the evolutionary relationships between different temporin peptides provides valuable insights into the adaptation of the amphibian innate immune system.
Viii. Future Directions in Temporin Gh Research
Elucidation of Undefined Molecular Targets
The primary mechanism of action for most temporins, including Temporin-GH, is understood to be the perturbation and disruption of microbial cell membranes. plos.orgmdpi.com This interaction is largely driven by the peptide's amphipathic α-helical structure, which allows it to insert into and destabilize the lipid bilayer of bacterial membranes. plos.orguniroma1.it This membranolytic action, often described by a "carpet-like" or "toroidal pore" model, leads to leakage of cellular contents and cell death. plos.org
However, the full picture of this compound's activity is likely more complex than membrane disruption alone. Research on other members of the temporin family suggests that these peptides can interact with specific molecular targets, a possibility that remains largely unexplored for this compound. For instance, studies on Temporin L have revealed that it can interfere with the E. coli divisome machinery by binding directly to the FtsZ protein, a crucial component of bacterial cell division. acs.org Similarly, Temporin G has been shown to interact specifically with the hemagglutinin (HA) protein of the influenza virus, thereby inhibiting viral entry into host cells. nih.govresearchgate.net
Advanced Peptide Engineering for Enhanced Functionality
Peptide engineering offers a powerful strategy to overcome the limitations of natural antimicrobial peptides and enhance their therapeutic potential. For the temporin family, and specifically for close analogs of this compound, research has already demonstrated the success of this approach. researchgate.net The primary goals of engineering are typically to broaden the antimicrobial spectrum (especially against Gram-negative bacteria), increase potency, and achieve a better balance between efficacy and toxicity. nih.gov
A common strategy involves modifying the peptide's net positive charge and hydrophobicity. mdpi.com For example, in Temporin-GHa, a peptide cloned from the same frog species as this compound (Hylarana guentheri), replacing the native histidine residues with lysine (B10760008) or arginine has yielded analogs with significantly improved activity. nih.govnih.govmdpi.com Histidine provides a weaker positive charge compared to lysine and arginine, and this substitution leads to a higher net positive charge, which enhances the initial electrostatic attraction to the negatively charged bacterial membranes. nih.govmdpi.com
These modifications have led to the creation of several promising analogs with enhanced functions, such as a broader spectrum of activity and stronger anti-biofilm potential against pathogens like Staphylococcus aureus. nih.govnih.gov The table below summarizes key findings from engineering research on Temporin-GHa, providing a template for future work on this compound.
| Peptide | Amino Acid Sequence | Key Modifications from Parent (GHa) | Summary of Enhanced Functionality |
| Temporin-GHa (Parent Peptide) | FLH IIGALGH LF | - | Active against Gram-positive bacteria. nih.govmdpi.com |
| GHaK | FLK IIGALGK LF | Histidine (H) at positions 3 & 10 replaced with Lysine (K). | Broader antimicrobial spectrum; faster membrane damage rate. nih.gov |
| GHa4K | FLK IIGALGK LF-NH2 (with C-terminal amidation) | H to K substitutions and C-terminal amidation. | Stronger bactericidal activity and broader spectrum than the parent peptide. nih.gov |
| GHaR7R | FLQHIIGR LGHLF | Alanine (A) at position 8 replaced with Arginine (R). | Potent antimicrobial activity against methicillin-resistant S. aureus (MRSA); high efficiency in removing mature biofilms. nih.gov |
| GHaR8R | FLQHIIGAR GHLF | Leucine (L) at position 9 replaced with Arginine (R). | Potent antimicrobial activity against MRSA; effective in eradicating mature biofilms. nih.gov |
Future engineering of this compound could also explore more advanced strategies, such as the introduction of intramolecular cyclization. This technique, which has been applied to Temporin L, can increase the stability and α-helicity of the peptide, leading to novel analogs with improved activity profiles. acs.org
Integration with Systems Biology Approaches
To fully comprehend the impact of this compound on a pathogen, future research must move beyond single-molecule interactions and embrace a systems-level perspective. Systems biology integrates various "-omics" data (genomics, transcriptomics, proteomics, metabolomics) to model and understand the complex behavior of an entire biological system in response to a perturbation, such as exposure to an antimicrobial peptide.
For this compound, a systems biology approach could elucidate its global effect on bacterial physiology. For example, its demonstrated ability to inhibit and eradicate biofilms—a complex, community-level bacterial behavior—suggests that its mechanism extends beyond simple membrane lysis of individual cells. nih.govnih.govfrontiersin.org Future studies could use RNA-sequencing (transcriptomics) to identify which genes and pathways are up- or down-regulated in bacteria upon exposure to sub-lethal concentrations of this compound. This could reveal that the peptide disrupts key processes involved in biofilm formation, such as quorum sensing, adhesion, or extracellular matrix production.
Furthermore, quantitative proteomics, a technique already utilized in the study of some temporin derivatives, can map the comprehensive changes in protein expression within the pathogen. nih.gov This could uncover previously unknown cellular responses and stress pathways activated by this compound, providing a holistic view of its antibacterial action. By integrating these large-scale datasets, researchers can construct detailed models of how this compound defeats pathogens, paving the way for the rational design of synergistic drug combinations and more effective therapeutic strategies against resistant infections.
Q & A
Basic Research Questions
Q. What methodologies are recommended for assessing Temporin-GH’s antimicrobial efficacy in preclinical studies?
- Methodological Answer : Use standardized protocols such as minimum inhibitory concentration (MIC) assays and time-kill curve analyses. Follow NIH guidelines for preclinical research, including detailed reporting of experimental conditions (e.g., bacterial strains, inoculum size, and solvent controls). For example, ensure replicates (n ≥ 3) and include positive/negative controls to validate results .
Q. How can researchers identify the primary mechanisms of action for this compound?
- Methodological Answer : Combine biophysical techniques (e.g., circular dichroism for structural analysis) with functional assays (e.g., membrane permeability tests using fluorescent dyes). Cross-reference results with proteomic or transcriptomic data to identify target pathways. Validate findings using knockout bacterial strains or inhibitors .
Advanced Research Questions
Q. How should experimental designs account for variable physiological conditions (e.g., pH, temperature) when testing this compound?
- Methodological Answer : Employ a factorial design to test interactions between environmental variables and peptide activity. Use response surface methodology (RSM) to model optimal conditions. For example, vary pH (4.0–7.4) and temperature (25°C–37°C) systematically and analyze using ANOVA to identify significant effects .
Q. What strategies resolve contradictions between in vitro and in vivo efficacy data for this compound?
- Methodological Answer : Conduct meta-analyses to identify confounding factors (e.g., serum protein interference, immune system interactions). Validate in vitro findings using ex vivo models (e.g., infected tissue explants) before progressing to animal studies. Replicate experiments across independent labs to confirm reproducibility .
Q. How can researchers ensure ethical rigor in this compound studies involving animal models?
- Methodological Answer : Adhere to ARRIVE guidelines for experimental design and reporting. Include sample size justifications (power analysis) and humane endpoints. For toxicity studies, use the 3Rs framework (Replacement, Reduction, Refinement) to minimize animal use and suffering .
Data Analysis & Interpretation
Q. What statistical approaches are robust for analyzing this compound’s dose-response relationships?
- Methodological Answer : Use nonlinear regression models (e.g., sigmoidal dose-response curves) to calculate EC₅₀ values. Apply Bayesian statistics to handle small sample sizes or high variability. Report confidence intervals and effect sizes instead of relying solely on p-values .
Q. How should researchers address batch-to-bbatch variability in this compound synthesis?
- Methodological Answer : Implement quality control measures such as HPLC purity checks (>95%) and mass spectrometry for sequence verification. Use statistical process control (SPC) charts to monitor synthesis consistency. Include batch identifiers in datasets to trace variability sources .
Table: Key Parameters for Preclinical this compound Studies
| Parameter | Recommended Standard | Reference |
|---|---|---|
| Peptide Purity | ≥95% (HPLC) | |
| Bacterial Inoculum | 1×10⁵–1×10⁶ CFU/mL | |
| Replicates | n ≥ 3 per condition | |
| Ethical Approval | ARRIVE guidelines compliance | |
| Data Transparency | Raw data archived in public repositories |
Methodological Frameworks
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
